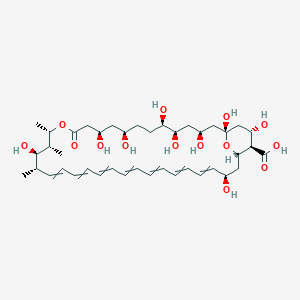

两性霉素B无糖型

描述

Amphoteronolide B is a polyene macrolide antibiotic produced by the bacterium Streptomyces nodosus. It is a crucial intermediate in the biosynthesis of Amphotericin B, a widely used antifungal agent. Amphoteronolide B itself exhibits significant biological activity and serves as a valuable compound in various scientific research applications.

科学研究应用

Amphoteronolide B has numerous applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of Amphotericin B and other polyene macrolides.

Biology: Amphoteronolide B is used to study the biosynthesis of macrolide antibiotics and the genetic regulation of secondary metabolite production.

Medicine: Research on Amphoteronolide B contributes to the development of new antifungal agents and the improvement of existing therapies.

Industry: It is used in the production of Amphotericin B and other related compounds, which are essential in treating fungal infections.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Amphoteronolide B involves several steps, starting from simple organic molecules. The process typically includes the formation of a macrolactone ring and the introduction of multiple double bonds. Key steps in the synthesis include:

Formation of the macrolactone ring: This is achieved through macrolactonization reactions, often using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Introduction of double bonds: This involves the use of Wittig reactions or Horner-Wadsworth-Emmons reactions to introduce the polyene structure.

Industrial Production Methods: Industrial production of Amphoteronolide B is primarily achieved through fermentation processes using Streptomyces nodosus. The fermentation conditions are optimized to maximize the yield of Amphoteronolide B, including the use of specific growth media, temperature control, and aeration.

化学反应分析

Types of Reactions: Amphoteronolide B undergoes various chemical reactions, including:

Oxidation: Amphoteronolide B can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the double bonds in Amphoteronolide B to single bonds, altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation products: Epoxides, hydroxylated derivatives.

Reduction products: Saturated macrolides.

Substitution products: Various functionalized derivatives.

作用机制

Amphoteronolide B exerts its effects by binding to sterols in the cell membranes of fungi, primarily ergosterol. This binding disrupts the membrane structure, creating pores that allow the leakage of essential cellular components, leading to cell death. The molecular targets include ergosterol and other membrane sterols, and the pathways involved are related to membrane integrity and ion homeostasis.

相似化合物的比较

Amphotericin B: A closely related compound with a similar structure and mechanism of action but with additional functional groups that enhance its antifungal activity.

Nystatin: Another polyene macrolide with similar antifungal properties but differing in its spectrum of activity and toxicity profile.

Natamycin: A polyene macrolide used primarily in the food industry as a preservative, with a different spectrum of activity compared to Amphoteronolide B.

Uniqueness: Amphoteronolide B is unique due to its role as an intermediate in the biosynthesis of Amphotericin B. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications. Its ability to bind to sterols and disrupt cell membranes is a key feature that distinguishes it from other antifungal agents.

属性

IUPAC Name |

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62O14/c1-26-16-14-12-10-8-6-4-5-7-9-11-13-15-17-29(42)22-36-38(40(51)52)35(48)25-41(53,55-36)24-32(45)21-34(47)33(46)19-18-30(43)20-31(44)23-37(49)54-28(3)27(2)39(26)50/h4-17,26-36,38-39,42-48,50,53H,18-25H2,1-3H3,(H,51,52)/t26-,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,38+,39+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPKRGFUUMVSHY-ZQCSYNFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910115 | |

| Record name | 1,3,5,6,9,11,17,33,37-Nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

778.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106799-07-9 | |

| Record name | Amphoteronolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106799079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5,6,9,11,17,33,37-Nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。